molecular formula C13H13NO B2997042 N-(but-3-yn-1-yl)cinnamamide CAS No. 1395045-38-1

N-(but-3-yn-1-yl)cinnamamide

Cat. No.: B2997042
CAS No.: 1395045-38-1
M. Wt: 199.253
InChI Key: YUIQVKCDEDAXDO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(but-3-yn-1-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. These compounds are characterized by the presence of a cinnamoyl group attached to an amide. This compound is of particular interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)cinnamamide typically involves the reaction of cinnamic acid derivatives with but-3-yn-1-amine. One common method is the condensation reaction between cinnamic acid and but-3-yn-1-amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, continuous-flow microreactors can be employed to enhance the efficiency and yield of the synthesis. This method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM . The continuous-flow process allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or nucleophiles in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cinnamamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)cinnamamide involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This inhibition can help regulate blood sugar levels in diabetic patients.

Comparison with Similar Compounds

N-(but-3-yn-1-yl)cinnamamide can be compared with other cinnamamide derivatives such as:

Properties

IUPAC Name

(E)-N-but-3-ynyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h1,4-10H,3,11H2,(H,14,15)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIQVKCDEDAXDO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.